[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate

Lipophilicity Drug-likeness ADME

[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate (CID 7758094) is a crucial tool for medicinal chemistry SAR exploration. It offers a 0.5 log P reduction and ~3-fold solubility improvement over the 4-ethyl congener, mitigating lipophilicity-driven nonspecific binding and CYP inhibition. The para-ethoxy group adds a hydrogen-bond acceptor for probing polar contacts, enabling selectivity profiling in kinase, GPCR, and nuclear receptor targets. With 9 rotatable bonds, it accommodates induced-fit binding. Choose this compound for rational library design and improved assay performance.

Molecular Formula C19H21NO4
Molecular Weight 327.38
CAS No. 876531-12-3
Cat. No. B2613815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate
CAS876531-12-3
Molecular FormulaC19H21NO4
Molecular Weight327.38
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C19H21NO4/c1-2-23-17-10-8-16(9-11-17)19(22)24-14-18(21)20-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,20,21)
InChIKeyYTEWBJRJZCJFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate (CAS 876531-12-3) – Physicochemical Identity and Position in the Phenethylcarbamoyl Ester Class


[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate (CID 7758094) is a synthetic small-molecule ester featuring a 4-ethoxybenzoyl moiety linked via a methylene bridge to an N-phenethylcarbamoyl group [1]. With a molecular weight of 327.4 g mol⁻¹, an XLogP3 of 3.2, and four hydrogen-bond acceptors, the compound occupies a moderate lipophilicity space that distinguishes it from both the more lipophilic 4-ethylbenzoyl analog (XLogP3 = 3.7) and the more polar 3,4-diethoxybenzoyl analog (XLogP3 = 3.8, five H-bond acceptors) [1][2][3]. Its single hydrogen-bond donor and nine rotatable bonds further define a physicochemical profile that influences solubility, permeability, and target-engagement properties in early-stage screening libraries.

Why a Phenethylcarbamoyl Ester Cannot Be Substituted by a Close Analog Without Altering Key Physicochemical Vectors in [(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate


Compounds in the [(2-phenylethyl)carbamoyl]methyl benzoate series share a common scaffold but differ critically in the para-substituent on the benzoyl ring. In the case of [(2-phenylethyl)carbamoyl]methyl 4-ethoxybenzoate, the ethoxy group introduces a hydrogen-bond acceptor that is absent in the 4-ethyl analog, shifting the net hydrogen-bonding capacity from three to four acceptors [1][2]. This seemingly subtle change alters the XLogP3 by 0.5 log units relative to the ethyl congener—a shift that can translate to a >3‑fold difference in octanol-water partition coefficient and significantly impact aqueous solubility, membrane permeability, and off-target binding [1][2]. Conversely, the 3,4-diethoxy analog adds a second ethoxy group, increasing the acceptor count to five and pushing the molecular weight to 371.4 g mol⁻¹, which may exceed desirable lead-like cut-offs for certain screening cascades [3]. These non-linear structure-property relationships mean that generic interchange among in-class analogs cannot be assumed to yield equivalent pharmacokinetic or pharmacodynamic behaviour.

Quantitative Differential Evidence for [(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate Versus Closest Structural Analogs


Lipophilicity Modulation: XLogP3 of 3.2 Provides a Balanced Solubility-Permeability Profile Relative to the 4-Ethyl Analog

The XLogP3 of [(2-phenylethyl)carbamoyl]methyl 4-ethoxybenzoate is 3.2, compared to 3.7 for the direct 4-ethylbenzoyl analog (CID 8015075) [1][2]. The difference of 0.5 log units corresponds to a predicted octanol-water partition coefficient (log P) approximately 3.2‑fold lower, which is expected to enhance aqueous solubility while retaining acceptable passive membrane permeability [1][2].

Lipophilicity Drug-likeness ADME

Hydrogen-Bond Acceptor Capacity: Four Acceptors Offer Refined Target-Interaction Potential Versus the 4-Ethyl and 3,4-Diethoxy Analogs

The target compound possesses four hydrogen-bond acceptors (two carbonyl oxygens, one ether oxygen, one amide oxygen), whereas the 4-ethyl analog has three acceptors and the 3,4-diethoxy analog has five acceptors [1][2][3]. The incremental acceptor provided by the para-ethoxy group can form additional specific interactions with polar residues in target binding sites without exceeding the Veber rule threshold of ≤10 acceptors, potentially improving target selectivity relative to the 4-ethyl congener [1][2].

Hydrogen bonding Molecular recognition Ligand efficiency

Rotatable Bond Profile: Nine Rotatable Bonds Optimize Conformational Flexibility While Staying Within Drug-Like Space

With nine rotatable bonds, the target compound sits between the 4-ethyl analog (8 rotatable bonds) and the 3,4-diethoxy analog (11 rotatable bonds) [1][2][3]. The increase of one rotatable bond versus the 4-ethyl congener results from the ethoxy ethyl group, which adds conformational entropy and may facilitate induced-fit binding in flexible protein pockets. All three compounds satisfy the Veber rule (≤10 rotatable bonds), but the diethoxy analog exceeds the recommended threshold, which can negatively impact oral bioavailability [1][3].

Conformational flexibility Drug-likeness Molecular dynamics

Recommended Research and Procurement Scenarios Where [(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate Offers a Distinct Physicochemical Advantage


Fragment-Based Lead Optimisation Requiring Fine-Tuned Lipophilicity

When a screening hit containing a 4-ethylbenzoyl fragment (XLogP3 = 3.7) exhibits excessive lipophilicity-driven non-specific binding or CYP inhibition, [(2-phenylethyl)carbamoyl]methyl 4-ethoxybenzoate (XLogP3 = 3.2) can serve as a direct replacement to lower log P by 0.5 units while retaining the same core scaffold [1][2]. The reduction in log P corresponds to an approximately 3‑fold improvement in predicted aqueous solubility, making it a rational choice for improving assay performance in biochemical and cellular screening [1][2].

Structure-Activity Relationship (SAR) Studies Targeting Hydrogen-Bond-Mediated Selectivity

The para-ethoxy group provides an additional hydrogen-bond acceptor (4 total) relative to the 4-ethyl congener (3 acceptors), enabling SAR exploration of polar contacts with target proteins without pushing the compound beyond desirable physicochemical space [1][2]. This differential acceptor count can be exploited to probe selectivity determinants within protein families where subtle hydrogen-bond differences drive subtype specificity [1].

In Silico Library Design Balancing Flexibility and Drug-Likeness

With nine rotatable bonds, the compound lies within the Veber drug-likeness threshold (≤10) while offering greater conformational flexibility than the 4-ethyl analog (8 rotatable bonds). This makes it a suitable candidate for virtual screening libraries where induced-fit binding is anticipated, for example in kinases, GPCRs, or nuclear receptors possessing flexible ligand-binding pockets [1][2].

Quote Request

Request a Quote for [(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.